3,5,7-Trimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
CAS No.:
Cat. No.: VC9631031
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![3,5,7-Trimethyl-[1,2,4]triazolo[4,3-a]pyrimidine -](/images/structure/VC9631031.png)
Specification
Molecular Formula | C8H10N4 |
---|---|
Molecular Weight | 162.19 g/mol |
IUPAC Name | 3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Standard InChI | InChI=1S/C8H10N4/c1-5-4-6(2)12-7(3)10-11-8(12)9-5/h4H,1-3H3 |
Standard InChI Key | MPKGDMVUEYXPTE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=NN=C(N12)C)C |
Canonical SMILES | CC1=CC(=NC2=NN=C(N12)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,5,7-Trimethyl- triazolo[4,3-a]pyrimidine features a bicyclic framework comprising a pyrimidine ring fused to a 1,2,4-triazole moiety. The triazole ring is annulated at the [4,3-a] position of the pyrimidine, with methyl groups occupying the 3-, 5-, and 7-positions (Figure 1). This arrangement confers planarity to the molecule, facilitating π-π stacking interactions in supramolecular assemblies .
Table 1: Physicochemical Properties of 3,5,7-Trimethyl- triazolo[4,3-a]pyrimidine
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃ |
Molecular Weight | 161.204 g/mol |
Density | 1.16 g/cm³ |
Exact Mass | 161.095 g/mol |
PSA (Polar Surface Area) | 30.19 Ų |
LogP (Partition Coefficient) | 1.65 |
The compound’s moderate LogP value (1.65) suggests balanced lipophilicity, making it suitable for traversing biological membranes . The polar surface area (30.19 Ų) indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups: the 5- and 7-methyl substituents resonate at δ ~2.4 ppm, while the 3-methyl group appears upfield at δ ~3.2 ppm due to shielding effects from the triazole ring . Infrared (IR) spectra show characteristic N-H stretching vibrations at 3300–3400 cm⁻¹ and C=N absorptions near 1600 cm⁻¹, consistent with the triazolo-pyrimidine framework .
Synthetic Methodologies
Cyclization of Thiosemicarbazide Precursors
A principal route involves the cyclization of pyrimidinyl thiosemicarbazides using dicyclohexylcarbodiimide (DCC). For example, treatment of 6-chloro-2,4-dimethylpyrimidin-4-yl thiosemicarbazide with DCC in acetone yields 3,5,7-trimethyl- triazolo[4,3-a]pyrimidine in 36–59% yield (Scheme 1) . This method leverages the nucleophilic attack of the thiosemicarbazide nitrogen on the carbodiimide-activated carbonyl, followed by intramolecular cyclization.
Scheme 1: Synthesis via DCC-Mediated Cyclization
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Thiosemicarbazide + DCC → Cyclization → Triazolo-pyrimidine Core
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Methylation (if required) → 3,5,7-Trimethyl Derivative
Alternative Approaches: Oxidative Cyclization
Reactivity and Stability
Hydrolysis Behavior
The compound exhibits stability in neutral aqueous media but undergoes rapid hydrolysis in 5 M HCl to yield 3,5,7-trimethyl-1,2,4-triazole derivatives . This acid-catalyzed cleavage proceeds via protonation of the triazole nitrogen, followed by nucleophilic attack by water at the C8 position (Figure 2). The reaction’s pseudo-first-order kinetics suggest a unimolecular rate-determining step .
Nucleophilic Ring-Opening Reactions
Treatment with alcohols (e.g., methanol, ethanol) induces ring-opening at the C2-N3 bond, generating 5-alkenyl-substituted triazoles . For instance, reaction with ethanol produces ethyl 3-(2,4-dimethylpyrimidin-6-yl)aminoacrylate, a versatile intermediate for further functionalization .
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